Molecular Weight and Heavy Atom Count: A 9.1% Mass Advantage Over the 2,6-Dichloro Analog for Drug Fragment and PROTAC Design
The target compound possesses a molecular weight of 345.62 g/mol and contains 20 heavy atoms, whereas its closest commercially available halogenated congener, 6-bromo-2-(2,6-dichlorobenzoyl)naphthalene (CAS 216144-77-3), has a molecular weight of 380.06 g/mol and 21 heavy atoms . This represents a 34.44 g/mol (9.1%) reduction in molecular weight. In the context of fragment-based drug discovery, where a heavy atom count ≤21 is a common cutoff for fragment-like molecules, the target compound lies at the boundary, while the dichloro analog exceeds the recommended heavy atom count for favorable ligand efficiency metrics [1]. For PROTAC development, the lower molecular weight of the target compound offers a smaller starting mass when incorporated as a linker or warhead, a critical consideration given that final PROTAC molecular weights frequently approach the upper limit of Rule-of-5 compliance.
| Evidence Dimension | Molecular weight and heavy atom count (fragment-likeness and ligand efficiency potential) |
|---|---|
| Target Compound Data | MW = 345.62 g/mol; Heavy atom count = 20 |
| Comparator Or Baseline | 6-Bromo-2-(2,6-dichlorobenzoyl)naphthalene: MW = 380.06 g/mol; Heavy atom count = 21 |
| Quantified Difference | ΔMW = -34.44 g/mol (-9.1%); ΔHeavy atoms = -1 |
| Conditions | Calculated from molecular formula; fragment-likeness thresholds per literature (Congreve et al., 2003, Drug Discov. Today). |
Why This Matters
For procurement teams sourcing intermediates for fragment libraries or PROTAC synthesis, the lower molecular weight directly translates to a higher probability of downstream lead compound compliance with pharmacokinetic sizing constraints.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
